molecular formula C26H20N4O5 B11272015 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272015
M. Wt: 468.5 g/mol
InChI Key: OJYZCCAOIMQWFP-UHFFFAOYSA-N
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Description

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative featuring two key structural motifs:

  • A quinazoline-2,4(1H,3H)-dione core, a bicyclic system known for hydrogen-bonding capabilities due to its two carbonyl groups.
  • Substituents at positions 3 and 7:
    • 3-(1,3-Benzodioxol-5-ylmethyl): A methylene-linked benzodioxole group, which may enhance lipophilicity and metabolic stability.
    • 7-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]: A 1,2,4-oxadiazole ring conjugated to a 4-ethylphenyl group, a heterocycle associated with diverse bioactivities, including analgesic and antiviral effects .

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c1-2-15-3-6-17(7-4-15)23-28-24(35-29-23)18-8-9-19-20(12-18)27-26(32)30(25(19)31)13-16-5-10-21-22(11-16)34-14-33-21/h3-12H,2,13-14H2,1H3,(H,27,32)

InChI Key

OJYZCCAOIMQWFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids . The final step involves the coupling of these intermediates under specific conditions to form the desired tetrahydroquinazoline structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that quinazoline derivatives exhibit notable antioxidant activities. The presence of hydroxyl groups and specific substituents on the phenyl ring enhances these properties. The compound's structure suggests it may possess similar antioxidant capabilities, which can be assessed through various assays such as ABTS and DPPH tests .

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound may inhibit specific kinases involved in cancer progression. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways. Studies indicate that quinazoline derivatives can act as inhibitors of kinases such as DYRK (dual-specificity tyrosine-regulated kinase), which plays a role in cellular signaling pathways associated with cancer and neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that compounds with a similar framework may exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Further research is needed to evaluate the specific antimicrobial efficacy of this compound .

Organic Electronics

The unique electronic properties of quinazoline derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzodioxole moieties enhances charge transport properties, making these compounds valuable in electronic applications .

Photovoltaic Devices

Research into the use of quinazoline-based compounds in photovoltaic devices indicates their potential to improve energy conversion efficiencies. Their structural properties allow for effective light absorption and charge separation, essential for enhancing the performance of solar cells .

Synthesis and Characterization

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The benzodioxole and oxadiazole moieties are introduced via coupling reactions under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Study 1: Antioxidant Activity Assessment

A study evaluated various quinazoline derivatives for their antioxidant activities using different assays (e.g., CUPRAC). Results indicated that compounds with multiple hydroxyl groups exhibited superior activity compared to those without such substituents .

Study 2: Anticancer Activity Evaluation

Another investigation focused on a series of quinazoline derivatives against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, suggesting that similar compounds could have therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A. 1,2,4-Oxadiazole Derivatives
The oxadiazole moiety in the target compound is shared with 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (). Key differences include:

  • Substituent Effects : The 4-ethylphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing benzotriazole group in the analogue. This could influence receptor binding or metabolic stability.
  • The target compound’s benzodioxole and oxadiazole groups may adopt distinct conformations, affecting solubility and target engagement .

B. 1,3-Oxazole Derivatives
describes 4-benzyl-1,3-oxazole derivatives with a 4-chlorophenylsulfonylphenyl group. Comparisons include:

  • Bioactivity : The 1,3-oxazole derivatives were evaluated for cytotoxicity, whereas the target compound’s oxadiazole group may prioritize antiviral or analgesic pathways .

Quinazoline-Based Analogues

The addition of a benzodioxole group in the target compound could modulate selectivity or blood-brain barrier penetration compared to simpler quinazolines.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity (Reported) Key Structural Features
Target Compound Quinazoline-2,4-dione 3-(Benzodioxol-5-ylmethyl), 7-(Oxadiazole-4-ethylphenyl) Hypothetical: Analgesic/Antiviral Bicyclic core; electron-donating ethyl group
5-(Benzotriazolylmethyl)-3-phenyl-1,2,4-oxadiazole 1,2,4-Oxadiazole Benzotriazole, Phenyl Analgesic, Antipicornaviral Planar rings; weak C–H⋯N interactions
4-Benzyl-1,3-oxazole Derivatives 1,3-Oxazole 4-Chlorophenylsulfonylphenyl Cytotoxicity (Tested) Electron-withdrawing sulfonyl group

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the quinazoline family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H22N4O4C_{27}H_{22}N_{4}O_{4} with a molecular weight of 466.5 g/mol. The structure features a benzodioxole moiety linked to a quinazoline core, which is known for its potential therapeutic effects.

PropertyValue
Molecular FormulaC27H22N4O4
Molecular Weight466.5 g/mol
IUPAC NameThis compound

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance:
    • EGFR Inhibition : Quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced tumor growth in preclinical models .
    • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
  • Case Studies :
    • A study evaluated a series of quinazoline derivatives and found that certain compounds exhibited potent activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
    • Another investigation reported that specific substitutions on the quinazoline ring enhanced cytotoxic effects against leukemia cells .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to its ability to modulate inflammatory pathways.

  • Inhibition of Pro-inflammatory Cytokines : Quinazoline derivatives have been reported to inhibit TNF-alpha production and other inflammatory mediators in vitro .
  • Research Findings :
    • A study demonstrated that certain quinazoline derivatives significantly reduced inflammation in murine models by downregulating COX-2 expression .

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties.

  • Broad Spectrum Activity : Compounds within this class have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • In Vitro Studies :
    • An evaluation of various quinazoline derivatives indicated that some exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, catalyst concentration, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
  • Use cyclocondensation in phosphorous oxychloride, followed by hydrolysis and alkylation, as demonstrated in analogous quinazoline-dione syntheses. Monitor intermediates via HPLC to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and hydrogen bonding patterns, particularly for the benzodioxole and oxadiazole moieties .
  • X-ray crystallography to resolve ambiguities in stereochemistry, as applied to structurally similar 1,2,4-oxadiazole derivatives .
  • FT-IR spectroscopy to confirm functional groups (e.g., C=O stretching in quinazoline-dione at ~1730 cm⁻¹) and hydrogen-bonded networks .

Q. How can the antimicrobial activity of this compound be assessed in preliminary studies?

Methodological Answer:

  • Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use broth microdilution methods with positive controls (e.g., ciprofloxacin) .
  • For fungal pathogens, employ disk diffusion assays to evaluate zone-of-inhibition metrics. Correlate results with structural analogs, such as benzoxadiazole derivatives showing activity at 50–100 µg/mL .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing this compound?

Methodological Answer:

  • Utilize quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like GRRM or IRC path searches can identify energetically favorable pathways for oxadiazole ring formation .
  • Implement machine learning (ML) to analyze historical reaction data and recommend solvent/catalyst combinations. AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time adjustments during synthesis .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Methodological Answer:

  • Systematically replace substituents (e.g., 4-ethylphenyl in oxadiazole) with bioisosteres (e.g., 4-fluorophenyl) and test antimicrobial potency. Use molecular docking to prioritize candidates with predicted binding affinity to bacterial targets (e.g., DNA gyrase) .
  • Synthesize derivatives with altered benzodioxole substituents (e.g., methyl vs. bromo groups) and evaluate pharmacokinetic properties via in vitro metabolic stability assays .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Perform surface plasmon resonance (SPR) to quantify binding kinetics with receptors (e.g., GABAₐ for neuroactivity studies). Compare results with benzodiazepine analogs .
  • Conduct molecular dynamics (MD) simulations to model ligand-receptor complexes over nanosecond timescales, identifying key hydrophobic/electrostatic interactions .

Q. How can researchers investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products. Oxidative pathways can be probed via H₂O₂ exposure .
  • Apply LC-MS/MS to characterize degradation metabolites, focusing on hydrolysis of the oxadiazole or quinazoline-dione rings .

Q. What methodologies enable scalable production while maintaining reproducibility?

Methodological Answer:

  • Implement continuous-flow reactors to enhance heat/mass transfer during critical steps (e.g., cyclocondensation). Optimize residence time using process simulation software .
  • Develop PAT (Process Analytical Technology) frameworks with in-line Raman spectroscopy to monitor crystallization and ensure consistent particle size distribution .

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